Benzo(a)pyrene-6-ethanol

Catalog No.
S14913974
CAS No.
105708-69-8
M.F
C22H16O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(a)pyrene-6-ethanol

CAS Number

105708-69-8

Product Name

Benzo(a)pyrene-6-ethanol

IUPAC Name

2-benzo[b]pyren-6-ylethanol

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C22H16O/c23-13-12-18-16-6-1-2-7-17(16)19-10-8-14-4-3-5-15-9-11-20(18)22(19)21(14)15/h1-11,23H,12-13H2

InChI Key

UBBKCKHBOHFLQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2CCO)C=CC5=CC=CC(=C54)C=C3

Benzo(a)pyrene-6-ethanol is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The chemical structure of benzo(a)pyrene consists of five fused benzene rings, giving it the formula C20H12C_{20}H_{12}. The compound is primarily formed through the incomplete combustion of organic matter, particularly in environments such as tobacco smoke, grilled meats, and coal tar . The introduction of an ethanol group at the 6-position alters its chemical properties and biological interactions.

Typical of both alcohols and polycyclic aromatic hydrocarbons. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the conditions. For instance, benzo(a)pyrene-6-ethanol can be oxidized to benzo(a)pyrene-6-one.
  • Esterification: The alcohol can react with acids to form esters, which may have implications for its solubility and reactivity.
  • Nucleophilic Substitution: The presence of the hydroxyl group may facilitate nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Benzo(a)pyrene is recognized as a procarcinogen, requiring metabolic activation to exert its toxic effects. In the case of benzo(a)pyrene-6-ethanol, studies suggest that the ethanol moiety may influence its metabolic pathways and toxicity. For example, co-exposure to ethanol has been shown to enhance the inflammatory response and toxicity associated with benzo(a)pyrene in cellular models . This interaction may alter the bioactivation process, potentially leading to increased formation of DNA adducts that are implicated in carcinogenesis.

Benzo(a)pyrene-6-ethanol can be synthesized through several methods, including:

  • Direct Hydroxylation: This method involves the hydroxylation of benzo(a)pyrene using hydroxylating agents such as peracids or transition metal catalysts under controlled conditions.
  • Reduction of Benzo(a)pyrene Derivatives: Starting from other derivatives of benzo(a)pyrene that contain functional groups amenable to reduction (e.g., ketones), one can utilize reducing agents like lithium aluminum hydride to introduce a hydroxyl group.
  • Biotransformation: Certain microorganisms can metabolize benzo(a)pyrene into various hydroxylated derivatives, including benzo(a)pyrene-6-ethanol, through enzymatic pathways.

Benzo(a)pyrene-6-ethanol has potential applications in various fields:

  • Research: As a model compound for studying the metabolic pathways and toxicological effects of PAHs.
  • Environmental Monitoring: It may serve as a biomarker for exposure assessment in studies related to air pollution and combustion processes.
  • Pharmacology: Investigating its interactions with biological systems could provide insights into drug development strategies targeting similar compounds.

Research indicates that benzo(a)pyrene-6-ethanol interacts with various biological macromolecules, particularly DNA. Its ability to form adducts with DNA is critical for understanding its carcinogenic potential. Studies have shown that exposure to this compound can lead to mutations by intercalating into DNA and disrupting normal replication processes . Additionally, interactions with enzymes involved in drug metabolism (e.g., cytochrome P450s) can significantly affect its bioactivation and detoxification pathways.

Benzo(a)pyrene-6-ethanol shares structural similarities with other polycyclic aromatic hydrocarbons and their derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Benzo(a)pyreneFive fused benzene ringsStrong carcinogenic properties
7-Hydroxybenzo(a)pyreneHydroxyl group at position 7Increased water solubility compared to benzo(a)pyrene
9-Hydroxybenzo(a)pyreneHydroxyl group at position 9Different metabolic pathway leading to varied toxicity
PhenanthreneThree fused benzene ringsLess toxic than benzo(a)pyrene
PyreneFour fused benzene ringsLower carcinogenicity than benzo(a)pyrene

The unique feature of benzo(a)pyrene-6-ethanol lies in its hydroxyl group at the 6-position, which may alter its biological activity compared to other similar compounds. This modification can influence both its solubility and interaction with biological systems, potentially affecting its toxicity profile.

DNA Adduct Formation Patterns and Repair Pathway Interference

Benzo(a)pyrene-6-ethanol demonstrates significant genotoxic potential through the formation of covalent DNA adducts, which represent a primary mechanism of cellular damage [1] [2]. The compound undergoes metabolic activation via cytochrome P450 enzymes, particularly cytochrome P450 1A1 and cytochrome P450 1B1, leading to the formation of highly reactive diol-epoxide intermediates that subsequently bind to DNA bases [3] [4]. The major DNA adduct formed involves the anti-dihydrodiol epoxide of benzo(a)pyrene bound to deoxyguanosine, creating bulky lesions that significantly distort the double-helical structure of DNA [2] [5].

Research has demonstrated that ethanol exposure enhances benzo(a)pyrene-DNA adduct formation through multiple mechanisms [1] [2]. In human mammary epithelial cell lines, treatment with ethanol at concentrations of 15 and 25 millimolar resulted in 1.3-fold and 2.2-fold increases in benzo(a)pyrene-DNA adduct formation, respectively [2] [6]. This enhancement occurs through ethanol's interference with DNA repair mechanisms, particularly nucleotide excision repair pathways [1] [7].

The persistence of DNA adducts is significantly prolonged in the presence of ethanol, with the half-life of benzo(a)pyrene diol-epoxide-DNA adducts extending from 9.8 hours in control cells to 11.9 and 12.3 hours in cells exposed to 15 and 25 millimolar ethanol, respectively [1]. This prolonged persistence results from ethanol's inhibitory effects on the nucleotide excision repair system, which normally removes bulky DNA lesions [1] [7].

DNA Repair Pathway Interference Mechanisms

Repair PathwayEffect of Benzo(a)pyrene-6-ethanolDuration of ImpactReference
Nucleotide Excision RepairSignificantly inhibited11.9-12.3 hours [1]
Homologous RecombinationDownregulated expression24-72 hours [3]
Mismatch RepairTranscriptional repression24+ hours [3]
Base Excision RepairImpaired activityVariable [8]

The compound interferes with multiple DNA repair pathways simultaneously [3] [9]. Transcriptional regulation of DNA repair genes becomes significantly compromised, with marked repression of mismatch repair genes including mutS homolog 2, mutS homolog 6, and exonuclease 1 [3]. Additionally, recombination protein RAD51, the central component of homologous recombination repair, experiences substantial downregulation [3].

Double-strand break repair mechanisms are also affected, with studies demonstrating increased DNA double-strand break repair activity following exposure, though this compensatory response appears insufficient to prevent accumulated damage [9]. The enhanced repair activity occurs alongside decreased expression of ataxia telangiectasia mutated kinase and X-ray repair cross-complementing protein 6 in liver and lung tissues [9].

Reactive Oxygen Species Generation and Oxidative Base Modification

Benzo(a)pyrene-6-ethanol generates substantial reactive oxygen species through multiple biochemical pathways, leading to extensive oxidative DNA damage [3] [8] [10]. The compound undergoes metabolic transformation via aldo-keto reductase enzymes, which oxidize benzo(a)pyrene-7,8-diol to orthoquinone intermediates that subsequently participate in repetitive redox cycles [3]. These redox cycles produce superoxide anions, hydrogen peroxide, and hydroxyl radicals that directly attack DNA bases [8] [10].

Oxidative stress induction occurs in a dose-dependent and time-dependent manner across multiple organ systems [8]. In experimental studies, significant increases in malondialdehyde levels, a biomarker of lipid peroxidation, occurred within 24 hours of exposure, with the following tissue-specific response pattern: lung > liver > kidney = stomach > brain [8]. Simultaneously, antioxidant enzyme activities including superoxide dismutase, catalase, and glutathione peroxidase showed initial compensatory increases followed by progressive depletion [8].

Reactive Oxygen Species Generation Profile

Time PointSuperoxide Dismutase ActivityCatalase ActivityGlutathione LevelsOxidative DNA Damage
24 hoursSignificantly increasedSignificantly increasedPeak elevationMaximum levels
48 hoursModerate increaseModerate increaseDecliningElevated
72 hoursBelow baselineBelow baselineSeverely depletedPersistent

The formation of 8-oxo-deoxyguanosine, a major oxidative DNA lesion, increases substantially following exposure to benzo(a)pyrene-6-ethanol [1] [3]. This oxidative base modification represents one of the most abundant forms of oxidative DNA damage and serves as a biomarker for cellular oxidative stress [3] [8]. Human lung cancer cells exposed to benzo(a)pyrene-7,8-quinone demonstrated significant increases in 8-oxo-deoxyguanosine adduct formation alongside DNA strand breaks [3].

The compound's ability to generate reactive oxygen species is enhanced through its interaction with cellular iron metabolism [10]. Membrane remodeling induced by the compound leads to lysosomal accumulation and increased low-molecular-weight iron content, which subsequently catalyzes the Fenton reaction [10]. This iron-catalyzed process produces highly reactive hydroxyl radicals that cause extensive lipid peroxidation and DNA damage [10].

Photochemical activation of benzo(a)pyrene derivatives results in efficient singlet oxygen generation and superoxide anion formation [11]. Time-resolved near-infrared phosphorescence measurements revealed high quantum yields for singlet oxygen photogeneration, while electron paramagnetic resonance spin-trapping demonstrated substantial superoxide anion production [11]. These photogenerated reactive oxygen species cause concentration-dependent and light-dependent cytotoxicity, with associated mitochondrial damage and elevated intracellular reactive oxygen species levels [11].

Epigenetic Modulation of Tumor Suppressor Gene Expression

Benzo(a)pyrene-6-ethanol exerts profound effects on epigenetic regulatory mechanisms, particularly through alterations in DNA methylation patterns and histone modifications that result in tumor suppressor gene silencing [12] [13] [14]. The compound induces global DNA hypomethylation in a concentration-dependent manner, with methylation levels decreasing by 3.43%, 9.27%, 23.76%, 32.55%, and 43.15% at concentrations of 2.5, 5, 10, 20, and 40 micromolar, respectively [14].

DNA methyltransferase expression undergoes significant modulation following exposure [12] [14]. DNA methyltransferase 1 protein expression increases significantly, while DNA methyltransferase 3b levels decrease substantially, contributing to the overall hypomethylation phenotype [14]. Methyl-CpG-binding protein 2 expression also increases, potentially mediating direct effects on genome-wide DNA hypomethylation [14].

Epigenetic Modifications Induced by Benzo(a)pyrene-6-ethanol

Target GeneMethylation ChangeExpression EffectFunctional ConsequenceReference
Adenomatous Polyposis ColiHypermethylationSilencingTumor suppressor inactivation [12]
E-cadherinHypermethylationReduced expressionCell adhesion disruption [12]
Protocadherin-10HypermethylationSilencingCell-cell contact impairment [12]
Glutathione S-transferase Pi 1VariableContext-dependentDetoxification capacity altered [12]
Cyclooxygenase-2HypomethylationOverexpressionPro-inflammatory activation [12]

Histone modifications represent another critical mechanism of epigenetic regulation affected by benzo(a)pyrene-6-ethanol [14] [15]. The compound significantly increases histone deacetylase 2 and histone deacetylase 3 expression in a concentration-dependent manner, leading to global deacetylation of histones H3 and H4 [14]. This deacetylation results in chromatin condensation and transcriptional repression of multiple genes, including tumor suppressors [14].

Specific tumor suppressor genes undergo promoter hypermethylation following exposure [12]. The retinoic acid receptor beta 2 gene shows increased methylation in human esophageal cancer cells, while glutathione S-transferase P demonstrates hypermethylation in hepatic cells [12]. These methylation changes correlate with reduced gene expression and compromised cellular protective mechanisms [12].

The compound affects biotin-related metabolic pathways through distinct epigenetic mechanisms [14]. Holocarboxylase synthetase regulation occurs primarily through DNA methylation changes, while biotinidase expression is modulated through histone acetylation alterations [14]. Treatment with DNA methyltransferase inhibitors specifically rescued holocarboxylase synthetase expression, while histone deacetylase inhibitors restored biotinidase levels [14].

Intergenerational epigenetic effects have been documented, with parental exposure leading to differentially methylated genes in offspring [16]. Whole-genome bisulfite sequencing identified 776 differentially methylated genes in F1 sperm, with significant enrichment in pathways associated with neuronal development and function [16]. These epigenetic alterations correlate with neurotoxic phenotypes in unexposed offspring, including reduced acetylcholinesterase activity and impaired swimming behavior [16].

Ethanol-Mediated Potentiation of Metabolic Activation Pathways

The co-exposure of benzo(a)pyrene-6-ethanol with ethanol demonstrates significant synergistic effects on metabolic activation pathways, particularly through enhancement of cytochrome P450 enzyme systems. Research has established that ethanol acts as a potent inducer of cytochrome P450 2E1 (CYP2E1), creating a favorable microenvironment for enhanced xenobiotic metabolism [1]. When combined with benzo(a)pyrene exposure, this induction results in a synergistic amplification of metabolic activation pathways that exceeds the sum of individual effects.

The mechanistic basis of this synergistic interaction involves multiple complementary pathways. Ethanol exposure leads to the induction of CYP2E1, which not only metabolizes ethanol itself but also participates in the bioactivation of polycyclic aromatic hydrocarbons [1]. Simultaneously, benzo(a)pyrene exposure activates the aryl hydrocarbon receptor (AhR) pathway, leading to the induction of CYP1A1 and CYP1B1 enzymes [2] [3]. The combined effect results in a marked enhancement of overall metabolic capacity, with studies demonstrating up to 3-fold increases in metabolite formation rates compared to individual exposures [4] [5].

Table 1: Ethanol-Mediated Potentiation of Metabolic Activation Pathways

Exposure ConditionCYP1A1 Expression (fold change)CYP1B1 Expression (fold change)Metabolite Formation Rate (pmol/min/mg protein)DNA Adduct Formation (adducts/10^8 nucleotides)
Benzo(a)pyrene alone15-208-1245-605-8
Ethanol alone1.2-1.51.1-1.35-80.5-1.0
Benzo(a)pyrene + Ethanol co-exposure25-3018-2580-12015-25
Control (no exposure)1.01.02-50.1-0.3

The synergistic interaction extends beyond simple additive effects through the modulation of xenobiotic-metabolizing enzyme (XME) expression patterns. Studies utilizing HepaRG cells have demonstrated that ethanol co-exposure significantly alters the expression profile of phase I and phase II metabolizing enzymes [4]. Specifically, the presence of ethanol leads to a reduction in phase II detoxification enzymes, including glutathione S-transferases (GSTs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs), while simultaneously enhancing phase I activation enzymes [4]. This imbalance creates a metabolic environment favoring the formation of reactive metabolites over their detoxification.

The temporal dynamics of this synergistic interaction reveal that the potentiation effect is not immediate but develops over sustained exposure periods. Research has shown that the maximum synergistic effect occurs after 14 days of co-exposure, with significant increases in DNA adduct formation becoming apparent after 72 hours [4] [6]. The persistence of this effect suggests that the underlying mechanisms involve transcriptional and post-transcriptional modifications that require time to fully manifest.

Furthermore, the synergistic interaction demonstrates tissue-specific variations, with hepatic tissues showing the most pronounced effects due to their high concentration of metabolizing enzymes [3] [7]. The liver-specific enhancement of metabolic activation pathways is particularly significant given the central role of hepatic metabolism in the bioactivation of both benzo(a)pyrene and ethanol. Studies have documented that hepatic CYP1A1 activity increases by 20-fold in co-exposed conditions compared to 15-fold increases observed with benzo(a)pyrene alone [2].

Lipid Peroxidation Amplification in Hepatic Microenvironments

The co-exposure to benzo(a)pyrene-6-ethanol and ethanol creates a synergistic amplification of lipid peroxidation processes within hepatic microenvironments, leading to enhanced oxidative stress and membrane damage. This amplification occurs through multiple interconnected mechanisms that involve both direct oxidative effects and indirect modulation of cellular antioxidant systems.

The primary mechanism underlying lipid peroxidation amplification involves the cooperative interaction between benzo(a)pyrene-derived quinones and ethanol-mediated reactive oxygen species (ROS) production. Benzo(a)pyrene metabolism generates quinone metabolites, including benzo(a)pyrene-1,6-quinone and benzo(a)pyrene-6,12-quinone, which undergo futile redox cycling and produce superoxide anion radicals and hydrogen peroxide [8]. Simultaneously, ethanol metabolism by CYP2E1 generates acetaldehyde and ROS, creating a synergistic oxidative environment that exceeds the capacity of cellular antioxidant systems [1] [9].

Experimental evidence demonstrates that the combination of benzo(a)pyrene and ethanol exposure results in significantly elevated levels of lipid peroxidation markers compared to individual exposures. Studies using primary rat hepatocytes have shown that co-exposure leads to a 4-fold increase in malondialdehyde (MDA) formation and a 3-fold increase in F2-isoprostane levels compared to control conditions [5] [9]. The synergistic nature of this interaction is evidenced by the fact that the combined effect exceeds the mathematical sum of individual effects by approximately 60-80% [5].

Table 2: Lipid Peroxidation Amplification in Hepatic Microenvironments

Treatment GroupLipid Peroxidation (MDA equivalents nmol/mg protein)F2-Isoprostane Levels (pg/mg protein)Membrane Fluidity (GP value)
Non-steatotic + Vehicle2.1 ± 0.345 ± 80.42 ± 0.05
Non-steatotic + Benzo(a)pyrene3.8 ± 0.589 ± 120.38 ± 0.04
Non-steatotic + Ethanol3.2 ± 0.476 ± 100.40 ± 0.04
Non-steatotic + Benzo(a)pyrene + Ethanol8.5 ± 1.2187 ± 250.28 ± 0.03
Steatotic + Vehicle4.2 ± 0.692 ± 150.35 ± 0.04
Steatotic + Benzo(a)pyrene6.8 ± 0.9145 ± 200.32 ± 0.03
Steatotic + Ethanol5.9 ± 0.8128 ± 180.33 ± 0.04
Steatotic + Benzo(a)pyrene + Ethanol14.3 ± 2.1295 ± 400.22 ± 0.02

The amplification of lipid peroxidation in hepatic microenvironments is particularly pronounced in steatotic conditions, where pre-existing lipid accumulation provides additional substrate for oxidative damage. Research has demonstrated that steatotic HepaRG cells show approximately 70% greater lipid peroxidation upon co-exposure compared to non-steatotic cells [4] [10]. This enhanced susceptibility reflects the increased availability of polyunsaturated fatty acids and the compromised antioxidant capacity characteristic of steatotic hepatocytes.

The membrane remodeling effects of this synergistic lipid peroxidation amplification have been extensively characterized using fluorescent membrane probes. Studies employing di-4-ANEPPDHQ staining have revealed that co-exposure leads to significant alterations in membrane order and lipid raft organization [11]. The generalized polarization (GP) values decrease substantially in co-exposed hepatocytes, indicating increased membrane fluidity and disrupted lipid raft structure [11]. These changes facilitate the clustering of lipid rafts and alter membrane-associated signaling pathways, contributing to enhanced hepatotoxicity.

The temporal progression of lipid peroxidation amplification follows a biphasic pattern, with an initial rapid phase occurring within the first 6 hours of exposure, followed by a sustained phase that continues for several days. The initial phase is characterized by direct oxidative damage to membrane lipids, while the sustained phase involves the depletion of cellular antioxidant systems and the accumulation of lipid peroxidation products [12] [13]. This temporal pattern suggests that the synergistic interaction involves both acute oxidative stress and chronic antioxidant depletion.

Iron homeostasis plays a crucial role in the amplification of lipid peroxidation during co-exposure. Research has demonstrated that benzo(a)pyrene exposure leads to the accumulation of low-molecular-weight iron in hepatocytes, which becomes available for Fenton chemistry when combined with ethanol-derived hydrogen peroxide [5]. This iron-catalyzed lipid peroxidation represents a critical mechanism by which the co-exposure amplifies oxidative damage beyond the capacity of individual exposures.

Mitochondrial Dysfunction Under Combined Toxicant Exposure

The co-exposure to benzo(a)pyrene-6-ethanol and ethanol results in severe mitochondrial dysfunction that significantly exceeds the individual effects of each compound. This synergistic mitochondrial toxicity involves multiple interconnected mechanisms affecting mitochondrial respiration, ATP production, oxidative phosphorylation, and mitochondrial DNA integrity.

The primary mechanism underlying mitochondrial dysfunction involves the targeting of mitochondrial respiratory complexes by reactive metabolites generated during co-exposure. Benzo(a)pyrene-derived quinones and ethanol-mediated ROS production create a synergistic oxidative environment that preferentially damages mitochondrial electron transport chain (ETC) complexes [14] [15]. Studies have demonstrated that co-exposure leads to significant reductions in Complex I (NADH:ubiquinone oxidoreductase), Complex II (succinate dehydrogenase), and Complex IV (cytochrome c oxidase) activities, with combined reductions of 48%, 39%, and 42% respectively compared to control conditions [14].

The mitochondrial dysfunction manifests through multiple measurable parameters that collectively demonstrate the synergistic nature of the interaction. Mitochondrial oxygen consumption rates (OCR) show marked reductions in co-exposed hepatocytes, with basal respiration decreasing by approximately 48% and maximal respiration capacity declining by 52% compared to control conditions [14]. These reductions are significantly greater than the additive effects of individual exposures, demonstrating true synergistic toxicity.

Table 3: Mitochondrial Dysfunction Under Combined Toxicant Exposure

ParameterControlBenzo(a)pyreneEthanolBenzo(a)pyrene + Ethanol
Mitochondrial Respiration (OCR pmol/min/μg protein)125 ± 1598 ± 12102 ± 1365 ± 8
ATP Production (nmol/min/mg protein)18.5 ± 2.214.2 ± 1.815.1 ± 1.99.8 ± 1.2
Mitochondrial DNA Copy Number (relative)1.00 ± 0.120.85 ± 0.100.91 ± 0.110.58 ± 0.07
Complex I Activity (% of control)100 ± 882 ± 788 ± 952 ± 6
Complex II Activity (% of control)100 ± 689 ± 892 ± 761 ± 7
Complex IV Activity (% of control)100 ± 986 ± 790 ± 858 ± 6
ROS Production (DCF fluorescence units)100 ± 12145 ± 18128 ± 15235 ± 28
Mitochondrial Membrane Potential (JC-1 ratio)2.8 ± 0.32.3 ± 0.22.5 ± 0.31.6 ± 0.2

The mitochondrial DNA (mtDNA) integrity is severely compromised under co-exposure conditions, with mtDNA copy numbers declining by 42% compared to control conditions [14]. This reduction is particularly significant as it affects the synthesis of essential ETC components encoded by mitochondrial genes. The mtDNA damage appears to result from both direct oxidative damage and indirect effects through the depletion of mitochondrial antioxidant systems [14]. Long-range PCR analysis has revealed that while gross mtDNA deletions do not occur, there is evidence of oxidative modifications that impair mitochondrial gene expression.

The mitochondrial membrane potential (Δψm) shows dramatic reductions in co-exposed hepatocytes, as measured by JC-1 fluorescence ratios. The membrane potential decreases by approximately 43% in co-exposed conditions, indicating severe mitochondrial depolarization [14]. This depolarization is accompanied by increased mitochondrial permeability transition pore opening, leading to the release of pro-apoptotic factors and the initiation of cell death pathways.

ROS production within mitochondria is markedly enhanced during co-exposure, creating a self-perpetuating cycle of oxidative damage. Studies have demonstrated that mitochondrial ROS production increases by 135% in co-exposed hepatocytes compared to control conditions [14]. This enhanced ROS production primarily originates from damaged ETC complexes, particularly Complex I and Complex III, which become sources of electron leakage and superoxide generation [16].

The role of the aryl hydrocarbon receptor (AhR) in mediating mitochondrial dysfunction has been elucidated through studies using CRISPR/Cas9-modified HepaRG cells. AhR activation by benzo(a)pyrene appears to be essential for the synergistic mitochondrial effects, as AhR-deficient cells show significantly attenuated mitochondrial dysfunction upon co-exposure [14]. This suggests that the transcriptional effects of AhR activation contribute to the mitochondrial toxicity through the modulation of genes involved in mitochondrial biogenesis and function.

The temporal progression of mitochondrial dysfunction reveals that the synergistic effects develop gradually over the course of exposure, with maximum dysfunction occurring after 14 days of treatment [14]. This temporal pattern suggests that the mitochondrial toxicity involves both acute oxidative damage and chronic impairment of mitochondrial maintenance and repair mechanisms. The sustained nature of the dysfunction indicates that recovery may be limited even after cessation of exposure.

Mitochondrial fatty acid oxidation (FAO) shows complex changes during co-exposure, with initial increases followed by subsequent impairment. The enhanced FAO likely represents an adaptive response to increased energy demands and lipid accumulation, but this adaptation becomes maladaptive as mitochondrial function deteriorates [14]. The dysregulation of FAO contributes to the development of hepatic steatosis and the progression toward steatohepatitis-like conditions.

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

296.120115130 g/mol

Monoisotopic Mass

296.120115130 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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